molecular formula C12H10F3N3OS B216068 2-(4-methylphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-methylphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B216068
M. Wt: 301.29 g/mol
InChI Key: OJWIPIYFQPODQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound with potential applications in scientific research. It is a member of the thiadiazole family of compounds, which have been studied extensively for their pharmacological properties.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as acetylcholinesterase, which are involved in the regulation of neurotransmitters in the brain. This results in increased levels of neurotransmitters, which can lead to the observed pharmacological effects.
Biochemical and Physiological Effects
Studies have shown that 2-(4-methylphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, likely through its anti-inflammatory properties. Additionally, it has been shown to have anticonvulsant effects, which may be related to its ability to inhibit the activity of certain enzymes in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-methylphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is that it has been shown to have a relatively low toxicity profile. Additionally, it has been shown to be effective in a number of different animal models, indicating that it may have broad applications in scientific research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research on 2-(4-methylphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide. One area of interest is in further elucidating the compound's mechanism of action, which could help to better understand its pharmacological effects. Additionally, further studies could be done to investigate its potential as a treatment for Alzheimer's disease and other neurological disorders. Finally, more research could be done to optimize the synthesis method for this compound, which could help to increase yields and reduce costs.

Synthesis Methods

The synthesis of 2-(4-methylphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide involves the reaction of 4-methylbenzenamine with thiocarbohydrazide in the presence of acetic acid. The resulting product is then reacted with trifluoroacetic anhydride to form the final compound. This method has been optimized to produce high yields of pure product and has been used in several studies.

Scientific Research Applications

2-(4-methylphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has potential applications in scientific research, particularly in the field of pharmacology. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties in animal models. Additionally, it has been studied for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity in vitro.

properties

Product Name

2-(4-methylphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Molecular Formula

C12H10F3N3OS

Molecular Weight

301.29 g/mol

IUPAC Name

2-(4-methylphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C12H10F3N3OS/c1-7-2-4-8(5-3-7)6-9(19)16-11-18-17-10(20-11)12(13,14)15/h2-5H,6H2,1H3,(H,16,18,19)

InChI Key

OJWIPIYFQPODQX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C(F)(F)F

Origin of Product

United States

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